O-Flutamide

Description

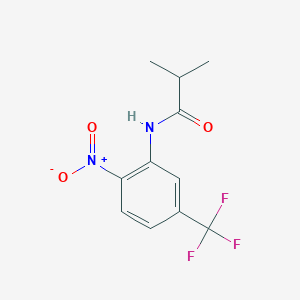

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFQELZYFBRXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164743 | |

| Record name | O-Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151262-93-0 | |

| Record name | O-Flutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Flutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-[6-nitro-3-trifluoromethyl)-phenyl]-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-FLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G1HB13G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Androgen Receptor Modulation by O Flutamide

Androgen Receptor Binding Dynamics and Specificity

The efficacy of O-Flutamide as an antiandrogen is rooted in its precise interactions with the androgen receptor's ligand-binding domain (LBD). These interactions are characterized by competitive binding, displacement of native androgens, and interference with the receptor's ability to engage with DNA.

This compound, primarily through its active metabolite OH-flutamide, functions as a competitive antagonist by binding to the same ligand-binding pocket on the androgen receptor as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) nih.govmdpi.comwikipedia.orgdrugbank.comfrontiersin.orgnih.govnih.gov. This competitive binding prevents the natural agonists from activating the receptor. Studies have quantified this interaction, revealing that OH-flutamide exhibits a higher binding affinity for the AR compared to flutamide (B1673489) itself nih.govcaymanchem.com. For instance, OH-flutamide has demonstrated an IC50 value of approximately 50 nM in blocking testosterone uptake in rat anterior pituitary cells nih.gov, with Ki values ranging from 55 nM in rat anterior pituitary cells to 0.1–0.47 nM in rat ventral prostate for OH-flutamide nih.gov. In contrast, flutamide shows significantly higher Ki values, such as 1275 nM in rat anterior pituitary cells and 1450–7550 nM in rat ventral prostate nih.gov. These binding affinities underscore the potent competitive inhibition exerted by OH-flutamide at the AR ligand-binding domain caymanchem.com.

A key aspect of this compound's mechanism involves its ability to displace already bound androgens from their specific receptors within target tissues nih.gov. This action directly counteracts the presence of endogenous androgens, effectively reducing androgen signaling. Research indicates that flutamide inhibits androgen action by blocking both the uptake of androgens into cells and their subsequent binding to nuclear receptors, or both mechanisms simultaneously drugbank.com. The displacement of androgens from the AR is considered the primary driver of flutamide's antiandrogenic activity nih.gov.

Following binding to the androgen receptor, this compound, particularly its metabolite OH-flutamide, interferes with the receptor's ability to stably bind to DNA eur.nlresearchgate.net. While agonists like R1881 promote stable immobilization of the AR on DNA, antagonist-bound AR exhibits significantly reduced or transient interaction with genomic targets nih.goveur.nlresearchgate.net. This interference prevents the formation of stable AR-DNA complexes, which are essential for initiating the transcriptional machinery. Studies suggest that OH-flutamide causes nuclear translocation but fails to transactivate the AR due to conformational changes that impede stable DNA binding eur.nlresearchgate.netiiarjournals.org.

Intracellular Signaling Pathway Interrogations

The modulation of AR activity by this compound impacts critical steps in the intracellular signaling pathway, including nuclear translocation and transcriptional regulation.

The translocation of the androgen receptor from the cytoplasm to the nucleus is a prerequisite for its transcriptional activity. While some first-generation antiandrogens, including OH-flutamide, can facilitate the nuclear translocation of the AR mdpi.comeur.nlresearchgate.neteur.nl, their presence prevents the receptor from engaging in stable, functional DNA binding eur.nlresearchgate.net. This means that although the AR may enter the nucleus, its ability to initiate gene transcription is critically impaired. Research indicates that OH-flutamide causes AR to translocate to the nucleus but hinders its stable DNA binding, leading to a transient interaction rather than the sustained immobilization seen with agonists eur.nlresearchgate.net. It has also been demonstrated that flutamide inhibits androgen action by blocking AR transcriptional activity, rather than by affecting AR nuclear localization itself mdpi.com.

By preventing stable DNA binding and receptor activation, this compound effectively modulates transcriptional activity and regulates gene expression. OH-flutamide blocks the expression of AR target genes, thereby halting androgen-dependent cellular responses caymanchem.com. This is achieved by the recruitment of co-repressors and the repulsion of co-activators to the AR complex, ultimately halting AR transcriptional activity mdpi.com. In cells expressing wild-type AR, OH-flutamide does not mediate the transcription of AR-target genes plos.org.

Furthermore, this compound's influence extends to other cellular processes. For example, testosterone has been shown to increase the mRNA transcription levels of mitochondrial respiratory chain subunits. The presence of flutamide almost completely inhibits this effect, highlighting the AR's requirement for mediating these testosterone-induced modulations of mitochondrial gene expression probiologists.com. It is also important to note that flutamide may exert some gene expression effects that are independent of the androgen receptor psu.edu. In certain contexts, such as with specific AR mutations (e.g., T877A), OH-flutamide can paradoxically act as an agonist, promoting AR transcriptional activity and cell growth eur.nlresearchgate.neteur.nlplos.orgfrontiersin.org.

Preclinical and in Vitro Investigation of O Flutamide Actions

Mechanistic Studies in Non-Androgen Receptor Expressing Systems

Investigations into O-Flutamide's mechanisms beyond direct androgen receptor antagonism have revealed its capacity to influence fundamental cellular pathways. These studies often utilize cellular models or animal models designed to probe specific cellular functions, sometimes in the absence of significant AR expression or by examining effects that are not solely mediated by AR binding.

Oxidative Stress and Cellular Pathway Disruptions (e.g., Glucose Homeostasis, Mitochondrial Dysfunction)

This compound has been implicated in inducing mitochondrial dysfunction and oxidative stress, particularly in the context of its known hepatotoxicity. Studies suggest that the drug targets hepatic mitochondria, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.

In a study utilizing heterozygous Sod2(+/-) mice, flutamide (B1673489) treatment (100 mg/kg/day for 28 days) led to significant biochemical alterations indicative of oxidative stress and mitochondrial impairment in the liver. These included elevated hepatic GSSG/GSH ratios, increased protein carbonyl levels, and higher serum lactate (B86563) levels, all suggesting a disruption in cellular redox balance and energy metabolism. Furthermore, isolated mitochondria from flutamide-treated Sod2(+/-) mice exhibited decreased aconitase activity, a key mitochondrial enzyme, and a selective reduction in the expression of mitochondrial DNA-encoded complexes I and III subunits. These findings point towards flutamide's direct impact on mitochondrial integrity and function, potentially through mechanisms involving the electron transport chain and ROS generation.

Another investigation using a mouse hepatocyte cell line (TAMH) demonstrated that flutamide exhibits cytotoxicity with a lethal concentration for 50% maximum cell viability (LD50) of approximately 75 μM after 24 hours of exposure. This cytotoxicity was associated with mitochondrial dysfunction, including ATP depletion and inhibition of complex I of the electron transport chain, which was attributed, in part, to its nitroaromatic group.

While these specific studies focus on liver toxicity and mitochondrial function, mitochondrial dysfunction is a known contributor to impaired glucose homeostasis and insulin (B600854) secretion in various cellular contexts. The observed disruption of mitochondrial respiration and ATP production by flutamide suggests a potential, albeit indirect, impact on cellular energy metabolism pathways, including those governing glucose handling.

Table 3.3.1: Biochemical Markers of Oxidative Stress and Mitochondrial Dysfunction in Flutamide-Treated Sod2(+/-) Mice

| Parameter | Control (Vehicle) | Flutamide (100 mg/kg/day) | Effect Observed | Reference |

| Hepatic GSSG/GSH Ratio | Baseline | Significantly Increased | Indicative of oxidative stress | nih.gov |

| Protein Carbonyl Levels | Baseline | Significantly Increased | Indicative of protein oxidation due to oxidative stress | nih.gov |

| Serum Lactate Levels | Baseline | Significantly Increased | Suggestive of mitochondrial dysfunction | nih.gov |

| Mitochondrial Superoxide Production | Baseline | Increased | Suggests enhanced ROS generation by mitochondria | nih.gov |

| Mitochondrial Aconitase Activity | Baseline | Decreased | Indicates mitochondrial damage/dysfunction | nih.gov |

Modulation of Specific Gene Expressions (e.g., VEGF-C, HIF-1α, KLK3, E-cadherin, SNAIL, KLK2, Bcl2, P53)

Research has explored this compound's influence on the expression of various genes involved in critical cellular processes such as angiogenesis, epithelial-to-mesenchymal transition (EMT), apoptosis, and cell proliferation. While direct evidence of flutamide modulating these specific genes in strictly non-AR expressing systems is limited within the provided literature, studies in relevant preclinical models have indicated such effects.

In rat testicular tissue, flutamide treatment has been shown to upregulate the expression of key steroidogenic proteins and their corresponding messenger RNAs (mRNAs). This includes significant increases in Steroidogenic Acute Regulatory protein (StAR), Cytochrome P450 11A1 (CYP11A1), 3β-Hydroxysteroid Dehydrogenase (3β-HSD), and Cytochrome P450 19A1 (CYP19A1). These proteins are crucial for steroid hormone synthesis, and their enhanced expression suggests a complex interplay between androgen receptor blockade and the regulation of steroidogenic pathways within Leydig cells.

Studies in prostate cancer cell lines, which typically express AR, have also investigated flutamide's effects on genes such as KLK3 (Prostate-Specific Antigen) and KLK2, which are known androgen-regulated genes. Furthermore, investigations have examined the impact of flutamide in combination with other agents on genes like VEGF-C (Vascular Endothelial Growth Factor C), HIF-1α (Hypoxia-Inducible Factor 1-alpha), E-cadherin, SNAIL, Bcl2, and P53, which are involved in angiogenesis, hypoxia response, EMT, and apoptosis. However, the specific mechanisms and AR-independent roles of flutamide in modulating these particular genes require further elucidation in systems devoid of AR.

Table 3.3.2: Upregulation of Steroidogenic Proteins and mRNAs in Rat Testicular Tissue Following Flutamide Treatment

| Steroidogenic Protein/Gene | Observed Change in Expression |

| StAR (Steroidogenic Acute Regulatory protein) | Increased mRNA and Protein |

| CYP11A1 (Cytochrome P450 11A1) | Increased mRNA and Protein |

| 3β-HSD (3β-Hydroxysteroid Dehydrogenase) | Increased mRNA and Protein |

| CYP19A1 (Cytochrome P450 19A1) | Increased mRNA and Protein |

Leydig Cell and Macrophage Modulation in Animal Models

Preclinical studies in animal models have provided insights into this compound's effects on testicular Leydig cells and their interaction with interstitial macrophages. Leydig cells are primarily responsible for testosterone (B1683101) production, and their function is influenced by hormonal signals and the local microenvironment, including immune cells like macrophages.

Flutamide treatment in rats has been associated with alterations in Leydig cell ultrastructure, correlating with changes in steroidogenic activity. Specifically, flutamide administration led to a significant multiplication of Leydig cell mitochondria and the formation of local mitochondrial networks. This morphological change was accompanied by an increase in the expression of steroidogenic proteins (StAR, CYP11A1, 3β-HSD, CYP19A1) and their mRNAs, suggesting a complex response that involves enhanced steroidogenic capacity despite androgen receptor blockade.

Testicular macrophages play a dual role in Leydig cell function. Under normal physiological conditions, they are crucial for Leydig cell development and provide essential growth and differentiation factors. However, when activated, macrophages release inflammatory mediators, such as interleukin-1 (IL-1) and tumor necrosis factor (TNF), as well as reactive oxygen species (ROS). These activated macrophage-derived factors can profoundly inhibit Leydig cell steroidogenesis, acting, for instance, as transcriptional repressors of steroidogenic enzyme gene expression and acutely perturbing Leydig cell mitochondria to inhibit StAR protein expression. While flutamide's direct modulation of these macrophage-Leydig cell interactions in animal models is not extensively detailed in the provided snippets, the drug's impact on Leydig cell mitochondria and steroidogenesis highlights its potential to influence this intricate testicular microenvironment.

Compound List:

this compound (Flutamide)

Testosterone

Dihydrotestosterone (B1667394) (DHT)

Estradiol

Luteinizing Hormone (LH)

Follicle-Stimulating Hormone (FSH)

Vascular Endothelial Growth Factor C (VEGF-C)

Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Kallikrein-3 (KLK3 / Prostate-Specific Antigen)

E-cadherin

SNAIL

Kallikrein-2 (KLK2)

B-cell lymphoma 2 (Bcl2)

Tumor Protein P53 (P53)

Steroidogenic Acute Regulatory protein (StAR)

Cytochrome P450 11A1 (CYP11A1)

3β-Hydroxysteroid Dehydrogenase (3β-HSD)

Cytochrome P450 19A1 (CYP19A1)

Interleukin-1 (IL-1)

Tumor Necrosis Factor (TNF)

Reactive Oxygen Species (ROS)

Selenium Nanoparticles (SeNPs)

BAX

Metabolic Profiling and Pharmacokinetic Characterization in Preclinical Systems

Biotransformation Pathways and Metabolite Identification

The biotransformation of O-Flutamide proceeds primarily through three major pathways: oxidative metabolism (hydroxylation), hydrolytic cleavage, and nitroreduction. These initial Phase I reactions are often followed by Phase II conjugation, such as glucuronidation, to facilitate excretion. nih.gov

The principal metabolic pathway for this compound is oxidative hydroxylation, which results in the formation of 2-Hydroxyflutamide (OH-Flutamide). nih.govnih.gov This metabolite is not only the major metabolic product found in the plasma of all species studied but is also pharmacologically active. researchgate.netresearchgate.netnih.gov In fact, this compound is often considered a prodrug, as 2-Hydroxyflutamide is a more potent antiandrogen. wikipedia.org

In vitro studies using human liver microsomes have consistently identified 2-Hydroxyflutamide as the primary metabolite. nih.govresearchgate.net The formation of this metabolite is a critical step in the drug's mechanism of action. Further hydroxylation can also occur, leading to the identification of mono- and dihydroxylated this compound conjugates in urine. nih.gov

A second significant biotransformation pathway is the hydrolytic cleavage of the amide bond in the this compound molecule. researchgate.net This reaction yields 4-nitro-3-(trifluoromethyl)phenylamine, a metabolite commonly referred to as FLU-1. nih.govresearchgate.net FLU-1 is a major metabolite detected in plasma and is considered the primary product of hydrolytic degradation. bsu.edu.egresearchgate.net

Unlike the parent compound, FLU-1 itself is not cytotoxic in vitro. nih.gov However, it serves as a substrate for further metabolic reactions, including N-hydroxylation, which can lead to the formation of reactive intermediates. nih.govresearchgate.netnih.gov The enzymes responsible for this hydrolytic cleavage include carboxylesterase 2 (CES2) and arylacetamide deacetylase (AADAC). researchgate.net

The nitro group on the this compound molecule is susceptible to reduction, a metabolic process that can lead to the formation of various nitroreduction metabolites. This pathway is part of the broader bioactivation of this compound and its metabolites. In vitro studies have led to the identification of several glutathione (B108866) (GSH) adducts derived from this compound metabolites, including a conjugate labeled Flu-6-Gs. nih.gov The formation of such adducts suggests the generation of reactive intermediates, which can occur through nitroreduction. The production of the metabolite FLU-6 in the liver has been shown to require the involvement of NADPH: cytochrome P450 reductase (CPR). medchemexpress.com While specific metabolites designated as FLU-4, FLU-5, and FLU-8 have been referenced in metabolic studies, detailed characterization of their specific formation pathways via nitroreduction in the literature is less extensively documented compared to hydroxylation and hydrolysis products.

Following the initial Phase I metabolic reactions, this compound metabolites undergo Phase II conjugation to increase their water solubility and facilitate their elimination from the body. wikipedia.org Glucuronidation is a key detoxification pathway. researchgate.net Analysis of urine from patients has identified several glucuronic acid conjugates. nih.gov These include conjugates of mono- and dihydroxylated this compound as well as hydroxylated forms of the hydrolytic cleavage product, 4-nitro-3-(trifluoromethyl)-aniline. nih.gov Furthermore, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH), a downstream metabolite of FLU-1, has been detected in urine primarily as its glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net

Enzyme Systems Involved in this compound Metabolism

The metabolism of this compound is mediated by a diverse set of enzyme systems, with the Cytochrome P450 (CYP) superfamily playing a central role in its oxidative transformation.

Multiple cytochrome P450 isoforms are involved in the biotransformation of this compound and its subsequent metabolites. The specific roles of these enzymes have been elucidated through studies with human liver microsomes and recombinant human CYP isoforms. nih.govnih.govresearchgate.net

Key CYP Isoforms in this compound Metabolism

| Enzyme | Role in this compound Metabolism | References |

| CYP1A2 | The principal enzyme responsible for the hydroxylation of this compound to the active metabolite 2-Hydroxyflutamide. | nih.govnih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.net |

| CYP3A4 | Primarily responsible for the N-hydroxylation of the metabolite FLU-1 to form N-hydroxy-FLU-1. Also forms a minor metabolite from the parent compound. | nih.govnih.govresearchgate.netnih.govresearchgate.net |

| CYP2C9 | Contributes to the formation of 2-Hydroxyflutamide and the N-hydroxylation of FLU-1. | researchgate.netnih.govresearchgate.net |

| CYP2C19 | Involved in the bioactivation of this compound and its metabolites. | nih.gov |

| CYP1A1 | Its role is often studied alongside CYP1A2, and inhibitors of both have been shown to block 2-Hydroxyflutamide formation. | nih.gov |

| CYP1B1 | Has been shown to be capable of transforming this compound into 2-Hydroxyflutamide. | nih.gov |

Studies have demonstrated that CYP1A2 is the dominant enzyme in the conversion of this compound to 2-Hydroxyflutamide. nih.govnih.gov CYP3A4 plays a crucial role in the subsequent metabolism of the hydrolytic product FLU-1. nih.govresearchgate.netresearchgate.net Other isoforms, including CYP2C9 and CYP2C19, are also involved in the bioactivation of this compound and its various metabolites. nih.gov Interestingly, this compound and its primary metabolite, 2-Hydroxyflutamide, have also been shown to act as activators of CYP3A activity, indicating a complex interaction with the P450 system. nih.gov

UDP-Glucuronosyltransferases (e.g., UGT1A1, UGT1A4, UGT1A6, UGT1A7, UGT1A9, UGT1A10)

Glucuronidation represents a significant pathway in the phase II metabolism of this compound, facilitating its elimination from the body. In vivo studies have identified glucuronic acid conjugates of hydroxylated flutamide (B1673489) metabolites in human urine, indicating that this compound undergoes this conjugation reaction. nih.gov

While specific studies pinpointing the exact UDP-glucuronosyltransferase (UGT) isoforms responsible for this compound glucuronidation in preclinical models are not extensively detailed in the available literature, the involvement of several key UGTs can be inferred from their known substrate specificities and expression in commonly used animal models. In rats, for instance, UGT1A1 and UGT1A7 are dominant isoforms involved in the metabolism of various compounds. mdpi.com Given that human UGT1A9 is a pseudogene in rats and its functions are often compensated by Ugt1a7, it is plausible that these isoforms play a role in the glucuronidation of this compound in rat models. mdpi.com The UGT1A family, including UGT1A1, UGT1A4, UGT1A6, UGT1A7, UGT1A9, and UGT1A10, are known to be involved in the metabolism of a wide array of xenobiotics. researchgate.net

Arylacetamide Deacetylase and Carboxylesterase Pathways

The hydrolysis of flutamide is a critical metabolic activation step, and this pathway is also relevant to its metabolites. Studies have shown that Arylacetamide Deacetylase (AADAC) and Carboxylesterase 2 (CES2) are key enzymes in the hydrolysis of flutamide in the human liver. wikipedia.org While initial research suggested AADAC as the primary enzyme, subsequent studies revealed that CES2 also plays a significant role, particularly at lower substrate concentrations. wikipedia.org

In human liver microsomes, the hydrolase activity is pronounced, and this activity is significantly correlated with the expression levels of AADAC protein. nih.gov Although these studies primarily focus on human tissues, the conservation of these enzyme families across mammalian species suggests a similar pathway is active in preclinical animal models.

Pharmacokinetic Modeling and Simulation in Animal Models

Physiologically Based Pharmacokinetic (PBPK) Model Development and Validation

Physiologically based pharmacokinetic (PBPK) models have been instrumental in understanding the distribution and elimination of flutamide and its active metabolite, this compound, in preclinical species. Researchers have developed whole-body PBPK models for flutamide in rats, which serve as a foundational tool for predicting its pharmacokinetic behavior. nih.govnih.govnih.gov

These models are constructed using a wealth of data, including species-specific physiological parameters, in vitro metabolic kinetics, and partition coefficients. nih.gov The development process involves integrating data from various sources to create a harmonized model that can simulate flutamide concentrations in different organs and tissues. nih.govnih.govnih.gov Validation of these rat PBPK models is achieved by comparing the model simulations with observed in vivo pharmacokinetic data. nih.gov This allows for the refinement of the model to ensure its predictive accuracy for plasma and various organ concentrations. nih.govnih.govnih.gov

Compartmental Analysis and Tissue Distribution Dynamics

The developed PBPK models for flutamide allow for detailed compartmental analysis and the study of tissue distribution dynamics in animal models. These models typically include compartments for key organs such as the gut, liver, plasma, lungs, kidneys, fat, gonads, and prostate. nih.gov By simulating the absorption, distribution, metabolism, and elimination (ADME) of the compound, these models can generate time-course profiles of flutamide and this compound concentrations within these specific tissues. nih.gov

Predictive simulations from these models have indicated the distribution of flutamide to various organs. nih.govnih.govnih.gov This ability to predict tissue-specific concentrations is crucial for understanding the pharmacodynamics of this compound at its target sites, such as the prostate.

Cellular Pharmacodynamics and Intracellular Metabolite Dynamics in Preclinical Models

The cellular pharmacodynamics of this compound have been investigated in various in vitro preclinical models to determine its antiandrogenic activity. Comparative studies have shown that this compound is a potent antiandrogen. For instance, in androgen-sensitive Shionogi mouse mammary tumor cells, this compound effectively reverses testosterone-induced cell proliferation. nih.gov Similarly, in human breast cancer cell lines T-47D and ZR-75-1, this compound blocks the testosterone-induced secretion of gross cystic disease fluid protein 15 (GCDFP-15). nih.gov These studies have established IC50 values for this compound, quantifying its inhibitory potency at the cellular level. nih.gov

The study of intracellular metabolite dynamics, which involves quantifying the concentration and kinetics of this compound within the cell, is more complex. While direct measurements of intracellular this compound concentrations in preclinical models are not widely reported, various in vitro methods are available to estimate intracellular drug concentrations. These methods are critical for understanding the relationship between extracellular drug levels and the concentration at intracellular targets.

Interactive Data Table: In Vitro Antiandrogenic Activity of this compound

| Cell Line | Parameter Measured | IC50 (nM) |

| Shionogi Mouse Mammary Tumor | Testosterone-induced proliferation | 72 |

| T-47D Human Breast Cancer | Testosterone-induced GCDFP-15 secretion | 29 |

| ZR-75-1 Human Breast Cancer | Testosterone-induced GCDFP-15 secretion | 35 |

Chemical Synthesis, Structural Modification, and Structure Activity Relationship Studies

Design and Development of Novel O-Flutamide Derivatives

Replacement of Key Functional Groups (e.g., Nitro by Boronic Acid)

Investigations into novel anti-androgenic compounds have explored modifications to the core structure of known agents like Flutamide (B1673489). One area of research involves the potential replacement of key functional groups to alter or enhance biological activity. Specifically, studies have explored the possibility of replacing the characteristic nitro group found in compounds like Flutamide with a boronic acid functionality. This modification is investigated within the context of developing new "flutamide-like antiandrogens" for androgen deprivation therapy in prostate cancer. Such research aims to synthesize compounds where the nitro group, a common feature in many NSAAs, is substituted by a boronic acid moiety, with variations also made in the acyl part, linker, and benzene (B151609) ring substitution of the general scaffold researchgate.net. While boronic acids are known for their medicinal chemistry applications, their use as a bioisostere for the nitro group in NSAAs represents an area of ongoing exploration.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications of a molecule affect its biological activity, such as its binding affinity to the androgen receptor and its potency as an antagonist.

SAR studies for NSAAs, including Flutamide and its analogues, have elucidated key structural features that correlate with androgen receptor (AR) binding characteristics. The precise arrangement of substituents on the aromatic rings and the nature of the linker groups are critical determinants of how effectively these compounds can bind to the AR ligand-binding pocket. These studies aim to identify specific structural motifs that enhance binding affinity, thereby improving the compound's ability to compete with endogenous androgens for receptor occupancy researchgate.net. For instance, modifications to the phenyl group of arylpiperazine derivatives have been shown to influence their AR binding affinities, with certain substitutions demonstrating significant AR antagonistic activity.

While the primary therapeutic goal for compounds like Flutamide is androgen receptor antagonism, SAR studies also investigate the potential for derivatives to exhibit agonistic properties. Agonists, by definition, activate the receptor. Research into structural modifications of NSAAs may uncover compounds that, contrary to the intended antagonistic effect, can act as AR agonists or partial agonists. The characterization of such derivatives involves evaluating their ability to stimulate AR-mediated transcription or other downstream signaling pathways. However, specific findings detailing this compound derivatives exhibiting agonistic properties were not identified in the provided search results.

Computational Chemistry and Molecular Modeling of O Flutamide

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. Coupled with molecular dynamics (MD) simulations, these methods can predict molecular conformations, stability in various environments, and chemical reactivity.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The associated potential energy of these conformers defines the molecule's energy landscape, where stable conformations correspond to energy minima. nih.govnih.gov Identifying the most stable, low-energy conformations is crucial as it often dictates the molecule's biological activity and how it interacts with receptor binding sites. nih.gov

These landscapes are typically explored using methods like molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time. nih.gov While detailed energy landscape maps for Flutamide (B1673489) are not extensively published, MD simulations have been employed to analyze its solute-solvent interactions and its binding mechanisms with various nanostructures, indicating that its conformational flexibility is a key component of these computational studies. researchgate.netchemrevlett.com

The surrounding solvent environment can significantly influence a molecule's structure, stability, and properties. Computational studies using methods like the Self-Consistent Reaction Field (SCRF) are used to model these effects. A DFT study at the B3LYP/6-31g(d,p) level was conducted to assess the chemical stability of Flutamide in 16 different solvents. nanobioletters.comresearchgate.net The study found that Flutamide is chemically and physically stable in most of the tested organic solvents, with geometrical and physical parameters remaining largely unchanged. nanobioletters.comresearchgate.net Methanol (B129727) was an exception, where a potential weak miscibility was noted. nanobioletters.com This stability is crucial for its behavior in biological systems. Further analysis of solute-solvent interactions shows that Flutamide's solubility is influenced by factors like the hydrogen bonding basicity and self-cohesiveness of the solvent. researchgate.net

| Solvent | Band Gap Energy (eV) | Total Dipole Moment (Debye) |

|---|---|---|

| Aniline | 4.708 | 7.711 |

| Benzene (B151609) | 4.708 | 7.711 |

| Acetone | 4.708 | 7.711 |

| Chloroform | 4.708 | 7.711 |

| Ethanol | 4.708 | 7.711 |

| Heptane | 4.708 | 7.711 |

| DMSO | 4.708 | 7.711 |

| Diethyl-ester | 4.708 | 7.711 |

| Dichloro-methane | 4.708 | 7.711 |

| Dichloro-ethane | 4.708 | 7.711 |

| Cyclohexane | 4.708 | 7.711 |

| CCl4 | 4.708 | 7.711 |

| Water | 4.708 | 7.711 |

| Toluene | 4.708 | 7.711 |

| THF | 4.708 | 7.711 |

The chemical reactivity of a molecule can be predicted using quantum molecular descriptors derived from its electronic structure. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical indicator of chemical reactivity and stability. researchgate.netechemcom.com A small energy gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. researchgate.netechemcom.comchemrevlett.com DFT calculations have been used to study these properties for Flutamide. Upon interaction with nucleobases like cytosine and thymine (B56734), the HOMO-LUMO energy gap of the resulting complex is reduced, indicating an increase in reactivity. chemrevlett.com Similarly, the energy gap for these complexes is lower in a water solution compared to the gas phase, suggesting greater reactivity in an aqueous medium. chemrevlett.com

| State | Phase | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|---|

| Basis State | Gaseous | -0.27953 | -0.16602 | 0.11351 |

| Excited State | Gaseous | -0.27903 | -0.10079 | 0.17824 |

| Basis State | Water | -0.28014 | -0.16671 | 0.11343 |

| Excited State | Water | -0.27960 | -0.10123 | 0.17837 |

| Basis State | Ethanol | -0.27994 | -0.16648 | 0.11346 |

| Excited State | Ethanol | -0.27944 | -0.10106 | 0.17838 |

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target.

Flutamide functions as an antagonist of the androgen receptor (AR), a key target in prostate cancer therapy. ijpsr.com Molecular docking studies have been performed to elucidate its binding mechanism. These studies show that Flutamide fits within the binding pocket of the AR. ijpsr.com One in-silico study designing Flutamide analogues found that the common amino acid residue Val746 plays a key role in the activity and binding affinity for both Flutamide and its analogues. ijpsr.com The active metabolite of Flutamide, Hydroxyflutamide, generally shows a higher binding affinity for the androgen receptor than Flutamide itself. drugbank.com Bicalutamide, another non-steroidal antiandrogen, has been shown to have a binding affinity two to four times higher than Hydroxyflutamide. drugbank.com

A significant challenge in antiandrogen therapy is the development of resistance, often through mutations in the androgen receptor's ligand-binding domain. nih.govrcsb.org These mutations can alter ligand binding and, in some cases, convert an antagonist into an agonist, thereby promoting tumor growth. rcsb.orgnih.gov

Computational and experimental studies have investigated Flutamide's interaction with these mutant receptors. The T877A mutation is a common mutation that confers resistance to Flutamide. nih.gov This mutation increases the space in the ligand-binding pocket, allowing Hydroxyflutamide to bind in a way that activates the receptor rather than inhibiting it. rcsb.orgnih.gov Another mutation, W741C, can convert the antiandrogen Bicalutamide into an agonist, but Flutamide has been shown to remain effective against this mutant. nih.govnih.gov Interestingly, one study found that Flutamide, but not its active metabolite Hydroxyflutamide, could suppress the transcriptional activity of wild-type, W741C, T877A, and double mutant (W741C+T877A) androgen receptors, suggesting a potential role for the parent compound in overcoming certain forms of resistance. nih.gov

Non-Androgen Receptor Target Interactions (e.g., FLAP)

Beyond its well-documented interaction with the androgen receptor, computational studies are exploring the potential for O-Flutamide (the active metabolite of Flutamide) to interact with other biological targets. One such area of interest involves proteins like the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. nih.govnih.gov The inhibition of FLAP is a therapeutic strategy for a variety of inflammatory diseases. nih.gov

Computational techniques such as molecular docking and molecular dynamics simulations are primary tools used to identify and design novel FLAP inhibitors. plos.orgnih.gov These methods model the interaction between a potential drug molecule and the protein's binding site, predicting the affinity and stability of the complex. While extensive computational work has been performed to discover novel FLAP inhibitors, specific molecular modeling studies detailing the direct interaction between this compound and FLAP are not available in the current scientific literature. The potential for such an interaction remains a theoretical possibility that would require dedicated in silico investigation to confirm. Such studies would be valuable in exploring the polypharmacology of this compound and could uncover novel mechanisms of action or opportunities for drug repurposing.

Advanced Computational Approaches for Drug Interactions

Advanced computational methods provide deep insights into the molecular interactions of this compound, paving the way for innovations in drug delivery and understanding its broader biological activities.

The interaction of Flutamide, the parent compound of this compound, with carbon nanotubes (CNTs) has been investigated as a potential drug delivery system using computational methods. chemrevlett.comchemrevlett.comresearchgate.net Density Functional Theory (DFT) calculations have been employed to analyze the noncovalent and covalent interactions between Flutamide and functionalized carbon nanotubes (f-CNTs). chemrevlett.com

Studies have explored Flutamide's interaction with CNTs functionalized with groups such as carboxyl (–COOH) and acyl chloride (–COCl). chemrevlett.com The binding of Flutamide to these functionalized CNTs was found to be thermodynamically favorable. chemrevlett.com The –COOH functionalized CNT (NTCOOH) showed a higher binding energy compared to the –COCl functionalized CNT, suggesting it is a more favorable system for a drug delivery vehicle. chemrevlett.com The interaction is stabilized by hydrogen bonds, where the NH group of Flutamide acts as a proton donor to the oxygen atom of the carboxyl group on the nanotube. chemrevlett.com

Further computational studies have examined the adsorption of modified Flutamide (Flutamide@Ethyleneimine) onto both carbon nanotubes and carbon nanocones, calculating adsorption energies to determine the stability of these complexes. ijcce.ac.ir For instance, the adsorption energy for Flutamide@Ethyleneimine on nanotubes was calculated to be approximately -30.1 kcal/mol. ijcce.ac.ir Another DFT study investigated the adsorption of Flutamide on zinc-doped single-walled carbon nanotubes (SWCNT-Zn), also concluding that the interaction is stable and within the range of physisorption. researchgate.netresearchgate.net

It is important to note that these computational studies have been conducted on Flutamide. While this compound is the active metabolite, the structural difference (a hydroxyl group replacing a hydrogen) would likely influence the precise binding energies and interaction geometries, necessitating specific computational studies on this compound for complete accuracy.

Table 1: Calculated Interaction and Adsorption Energies of Flutamide with Carbon Nanocarriers

| Nanocarrier System | Computational Method | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|

| Flutamide@Ethyleneimine with Nanotube | DFT | -30.1 | ijcce.ac.ir |

| Flutamide@Ethyleneimine with Nanocone | DFT | -20.5 | ijcce.ac.ir |

| Flutamide with Zn-doped SWCNT | DFT | -20.62 | researchgate.net |

The interaction between Flutamide and the fundamental components of DNA, nucleobases, has been explored through Density Functional Theory (DFT) to understand its potential effects on nucleic acids from a thermodynamic perspective. chemrevlett.com These computational studies have calculated the thermodynamic parameters for the formation of complexes between Flutamide (FLU) and nucleobases such as cytosine (C), thymine (T), uracil (B121893) (U), and adenine (B156593) (A). chemrevlett.com

Furthermore, these computational analyses revealed that the interaction significantly alters the electronic properties of the Flutamide-nucleobase complexes. chemrevlett.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was reduced upon the adsorption of Flutamide onto the bases, suggesting an increase in the reactivity of the resulting complex. chemrevlett.com This effect was more pronounced in a simulated aqueous environment compared to the gas phase, indicating greater reactivity in a biological medium. chemrevlett.com

As with the carbon nanotube studies, it is noteworthy that these computational analyses were performed on Flutamide. Specific DFT studies on this compound would be required to precisely determine the thermodynamic and electronic parameters of its interaction with nucleobases.

Table 2: Thermodynamic Parameters for the Interaction of Flutamide with Nucleobases

| Complex | ΔG (kcal/mol) | ΔH (kcal/mol) | Reference |

|---|---|---|---|

| Cytosine-Flutamide (C-FLU) | -6.42 | -15.02 | chemrevlett.com |

| Thymine-Flutamide (T-FLU) | -3.83 | -12.74 | chemrevlett.com |

| Uracil-Flutamide (U-FLU) | -3.69 | -12.45 | chemrevlett.com |

| Adenine-Flutamide (A-FLU) | -1.71 | -9.71 | chemrevlett.com |

Control system theory, a field rooted in engineering and mathematics, is increasingly being applied within systems biology to understand and manipulate complex biological networks. nih.govscienceopen.com This approach models cellular processes and entire physiological systems as dynamic systems that can be influenced by external inputs, such as drugs. In the context of drug repurposing, control theory offers a powerful framework for identifying new therapeutic uses for existing drugs by predicting how a drug will affect a complex disease network. nih.govscienceopen.com

For a compound like this compound, a control system theory approach could be used to move beyond its primary mechanism of androgen receptor antagonism and explore its potential effects on a wider biological system. This involves several computational steps:

Network Construction: Building a comprehensive biological network model that includes genes, proteins, and metabolic pathways relevant to a particular disease, such as different forms of cancer.

System Analysis: Using control theory principles to analyze the dynamics of this network and identify critical nodes or "control points" that, if modulated, could shift the entire system from a diseased state to a healthy one.

Drug Effect Simulation: Modeling the known interactions of this compound (e.g., androgen receptor inhibition) and predicting its downstream effects throughout the network.

Repurposing Prediction: Identifying new disease networks where the predicted effects of this compound could have a therapeutic benefit. This could reveal unexpected applications for this compound in cancers or other conditions not traditionally associated with androgen signaling.

While the application of systems biology and control theory is a promising and active area of research in drug discovery and repurposing, specific studies applying a control system theory framework to this compound have not yet been published. nih.govresearchgate.netmdpi.com The development of such models would represent a sophisticated, next-generation approach to understanding the full therapeutic potential of this compound.

Analytical Methodologies for O Flutamide and Its Metabolites

Chromatographic Techniques

Chromatographic methods are fundamental for separating O-Flutamide and its metabolites from complex matrices, enabling precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound. Various detector types, including Diode Array Detectors (DAD), Ultraviolet (UV) detectors, and fluorescence detectors, are utilized depending on the required sensitivity and selectivity.

HPLC-UV: Reversed-phase HPLC (RP-HPLC) is commonly employed. For instance, a method utilizing a Luna-C18 column with a mobile phase of 0.05 M phosphate (B84403) buffer (pH 4.0) and acetonitrile (B52724) (50:50, v/v) at a flow rate of 1.0 mL/min with UV detection at 240 nm demonstrated linearity in the range of 2.9–11.6 mg L–1 latamjpharm.org. Another study employed a C-8 column with a mobile phase of acetonitrile:water (50:50, v/v) at 1 mL/min, achieving UV detection at 294 nm, with linearity observed between 10–125 µg mL-1 and high precision (intra- and inter-day variation < 1%) researchgate.net. A CN column with an acetonitrile:water (40:60, v/v) mobile phase at 1 mL/min was used for the simultaneous analysis of this compound and its metabolites Flu-1 and Flu-3, with detection at 220 nm bsu.edu.eg. Recovery rates for this compound, Flu-1, and Flu-3 were reported to be within the range of 93.50–99.47% using HPLC bsu.edu.eg. A C8 column with a mobile phase consisting of methanol (B129727), acetonitrile, and a phosphate buffer (pH 3.2) allowed for the elution of this compound at 2.9 minutes nih.gov.

HPLC-DAD: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) offers enhanced selectivity and spectral information for this compound and its metabolites bsu.edu.eg.

HPLC-Fluorescence: Fluorescence detection provides superior sensitivity for this compound. A method using excitation at λmax 255 nm and emission at λemi 375 nm exhibited high sensitivity with a linearity range from 0.1 to 0.6 μg/ml. The limit of detection (LOD) was reported as 8.697 x 10⁻³ µg/ml and the limit of quantification (LOQ) as 26.355 x 10⁻³ µg/ml, with a recovery of 99.53 ± 0.5283% researchgate.net.

Table 1: HPLC Method Parameters for this compound Analysis

| Method/Detector | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Flow Rate (mL/min) | Linearity Range | Recovery (%) |

|---|---|---|---|---|---|---|

| HPLC-UV | Luna-C18 | 0.05 M Phosphate buffer pH 4.0 - Acetonitrile (50:50, v/v) | 240 | 1.0 | 2.9 - 11.6 mg L–1 | N/A |

| HPLC-UV | CN | Acetonitrile: Water (40:60, v/v) | 220 | 1.0 | Varies by analyte | 93.50–99.47% |

| HPLC-UV | C8 | 29% Methanol, 38% Acetonitrile, 33% 50 mM Phosphate buffer (pH 3.2) | N/A | N/A | N/A | 100% (extraction) |

| HPLC-UV | C-8 | Acetonitrile: Water (50:50, v/v) | 294 | 1.0 | 10-125 µg mL-1 | 98%-102% |

| HPLC-UV | ZORBAX eclipse plus C18 (4.6x100mm, 5µm) | ACN and Water (60:40 v/v) | 240 | 1.0 | N/A | N/A |

High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective and rapid method for the separation and quantification of this compound and its metabolites. The HPTLC method has been reported as the first of its kind for the separation and quantification of this compound and its metabolites, demonstrating good recovery rates ranging from 92.02% to 98.18% for the analytes bsu.edu.egresearchgate.net.

Table 2: HPTLC Method for this compound Analysis

| Method | Recovery (%) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS) and its tandem MS (ESI-MS/MS) capabilities are powerful tools for the identification and structural elucidation of this compound and its metabolites, particularly in biological samples. ESI-MS/MS, often coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity researchgate.netnih.govaun.edu.egresearchgate.netresearchgate.netmdpi.comnih.gov. Methods employing ESI in negative ion mode have been utilized for metabolite identification and fingerprinting nih.govaun.edu.eg. For instance, ESI(-)-MSn (n=1-4) coupled with a Soxhlet apparatus has been developed for the extraction and detection of this compound from pharmaceutical forms, yielding characteristic fingerprint peaks aun.edu.eg. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been applied for the target analysis of this compound among a panel of 52 analytes in drinking water samples mdpi.com.

Table 3: ESI-MS/MS Techniques for this compound Analysis

| Method | Ionization Mode | Detection Type | Notes |

|---|---|---|---|

| ESI-MSn | ESI(-) | MSn (n=1-4) | Coupled with Soxhlet apparatus for extraction |

| LC-MS/MS | ESI(-) | Tandem MS | Metabolite identification and structural elucidation |

Spectroscopic and Electroanalytical Methods

Spectroscopic methods offer alternative approaches for the quantification of this compound, often providing rapid and cost-effective analyses.

UV-Spectrophotometry is a common method for this compound quantification, leveraging its absorption properties. Studies have identified various wavelengths for detection. This compound exhibits absorption maxima at 330 nm and 410 nm when dissolved in methanol researchgate.netsphinxsai.com. Spectrophotometric analysis has also revealed a pH-dependent maximum at 230 nm and a pH-independent maximum at 304 nm, the latter being utilized for quantification researchgate.net. Methods based on chromotropic acid (λmax 525 nm) and resorcinol (B1680541) (λmax 485 nm) have also been developed sphinxsai.com. The Beer's law linearity was observed in the concentration range of 1 × 10⁻³ M to 1 × 10⁻⁶ M uchile.cl.

Table 4: UV-Spectrophotometric Parameters for this compound

| Method | Wavelength (nm) | Linearity Range | Notes |

|---|---|---|---|

| UV-Vis | 230, 304 | N/A | 304 nm for quantification |

| UV-Vis | 330, 410 | N/A | Absorbance maxima in methanol |

Spectrofluorimetry offers enhanced sensitivity for this compound determination. A spectrofluorimetric method has been developed with excitation at λmax 255 nm and emission at λemi 375 nm. This method demonstrates high sensitivity, with a linearity range from 0.1 to 0.6 μg/ml. The LOD was reported as 1.972 x 10⁻³ μg/ml and LOQ as 5.975 x 10⁻³ μg/ml orientjchem.org. Another study reported similar spectrofluorimetric parameters with an LOD of 8.697 x 10⁻³ µg/ml and LOQ of 26.355 x 10⁻³ µg/ml, achieving a recovery of 99.53 ± 0.5283% researchgate.net.

Table 5: Spectrofluorimetric Parameters for this compound

| Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linearity Range | LOD | LOQ | Recovery (%) |

|---|---|---|---|---|---|---|

| Spectrofluorimetry | 255 | 375 | 0.1 - 0.6 μg/ml | 1.972 x 10⁻³ μg/ml | 5.975 x 10⁻³ μg/ml | N/A |

Voltammetric Techniques for Flutamide (B1673489) Analysis

Voltammetric techniques, such as Square Wave Voltammetry (SWV) and Differential Pulse Polarography (DPP), have emerged as sensitive and rapid methods for the electrochemical detection of Flutamide. These methods leverage the electroactive nature of Flutamide, particularly its nitroaromatic moiety, which undergoes reduction at the electrode surface researchgate.netuchile.clscispace.combenthamopen.compineresearch.com. The application of modified electrodes, often incorporating nanomaterials like graphene oxide (GO), silver nanoparticles (Ag NPs), or metal oxide nanocomposites, has significantly enhanced the electrocatalytic activity, sensitivity, and selectivity of these techniques for Flutamide determination researchgate.netresearchgate.netrsc.orgacs.orgupf.edu.

Square Wave Voltammetry (SWV) offers advantages such as high speed, increased analytical sensitivity, and reduced susceptibility to dissolved oxygen compared to other pulse voltammetric techniques like Differential Pulse Voltammetry (DPV) benthamopen.com. SWV achieves this by measuring the current difference between forward and reverse pulses, effectively minimizing background capacitive current and improving the signal-to-noise ratio benthamopen.compineresearch.com. DPP, while also sensitive, may be slower and more prone to electrode surface blocking compared to SWV benthamopen.com.

Research has demonstrated the efficacy of various electrode modifications for Flutamide detection. For instance, a graphene oxide (GO) modified glassy carbon electrode (GCE) exhibited strong electrocatalytic activity, yielding a wide linear response range and a low detection limit rsc.org. Similarly, nanocomposites involving copper oxide (CuO), graphene oxide (GO), and polyaniline (PANI) on a carbon paste electrode (CPE) have shown excellent electrochemical activity for Flutamide oxidation, achieving very low detection limits upf.edu. Other studies have utilized silver nanoparticles on modified electrodes researchgate.net and thiacalixarene complexes with reduced graphene oxide acs.org to develop highly sensitive sensors.

Table 1: Voltammetric Parameters for Flutamide Determination

| Electrode Modification / Material | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Gold Electrode | Differential Pulse Voltammetry (DPV) | 6–60 µM and 100–600 µM | 1.8 µM | researchgate.net |

| Ag nanoparticles on GCE | Differential Pulse Voltammetry (DPV) | 10–1000 µmol/L | 9.33 µmol/L | researchgate.net |

| Graphene Oxide (GO) modified GCE | CV, LSV, Amperometry | 0.009–1.9 μM | 6 nM | rsc.org |

| Zn-TIT4A-L@RGO composite | Electrochemical Sensor | 0.1–200 μM | 0.015 μM | acs.org |

| CuO/GO/PANI nanocomposite CPE | Square Wave Voltammetry (SWV) | 0.050–200.0 nM | 14.0 pM | upf.edu |

| Pencil Graphite Electrodes (PGE) | SWCASV | Calibration curves showed excellent linear response | 1.55×10⁻⁸ M | researchgate.net |

Method Validation and Quantification in Research Formulations and Biological Matrices

The accurate and reliable quantification of Flutamide in various matrices, including pharmaceutical formulations, biological fluids (plasma, urine, serum), is paramount. This necessitates rigorous method validation to ensure the suitability of the analytical procedure for its intended purpose. Validation parameters, as outlined by international guidelines such as ICH, confirm the method's specificity, sensitivity, linearity, accuracy, precision, stability, and robustness unodc.orgeuropa.eu.

Selectivity and Sensitivity Assessments

Selectivity refers to the ability of an analytical method to unequivocally assess an analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other matrix components unodc.orgeuropa.eu. Studies have shown that electrochemical sensors modified with materials like GO exhibit good selectivity for Flutamide, even in the presence of potential interfering substances rsc.orgacs.org. Sensitivity, on the other hand, is typically assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), which represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively unodc.orgeuropa.eu. Voltammetric techniques, particularly SWV, are noted for their high sensitivity and low detection limits, often in the picomolar or nanomolar range, making them suitable for analyzing trace amounts of Flutamide benthamopen.comrsc.orgupf.edu. HPLC methods also demonstrate good sensitivity, with reported LODs and LOQs in the nanogram or picogram per milliliter range nih.govresearchgate.netorientjchem.org.

Linearity and Detection Limits

Linearity is a measure of how well the analytical response (e.g., peak current, peak area) is directly proportional to the analyte concentration over a defined range europa.euchromatographyonline.com. Various studies have established wide linear ranges for Flutamide using different analytical techniques. For instance, HPLC methods have demonstrated linearity from low µg/mL concentrations up to several mg/L nih.govlatamjpharm.orgijcrr.com. Electrochemical methods, such as SWV, have reported linearity down to picomolar concentrations upf.edu.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for assessing sensitivity. The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy unodc.orgeuropa.euchromatographyonline.com. For Flutamide, LOD values have been reported as low as 14.0 pM using SWV upf.edu, 6 nM using GO-modified GCE rsc.org, and 0.015 µg/ml using HPLC nih.gov.

Table 2: Method Validation Parameters for Flutamide

| Method Type (Technique) | Linearity Range | LOD | LOQ | Accuracy (%) | Precision (%RSD) | Reference |

| HPLC/UV | 0.027–27 µg/ml | 0.015 µg/ml | 0.0625 µg/ml | 90–105 | 0.2–1.4 | nih.gov |

| HPLC | 100–1000 ng/ml | 2.52 ng/ml | 7.66 ng/ml | 97–101 | < 5 | researchgate.net |

| HPLC | 2.9–11.6 mg L⁻¹ | Not specified | Not specified | Not specified | 0.44–0.78 | latamjpharm.org |

| Spectrofluorimetric | 0.1–0.6 µg/ml | 1.972 x 10⁻³ µg/ml | 5.975 x 10⁻³ µg/ml | < 2 | Not specified | orientjchem.org |

| HPLC | 10–125 µg mL⁻¹ | Not specified | Not specified | Not specified | < 1 | ijcrr.com |

| HPLC | 2–50 µg/mL (Flutamide, Flu-1); 15–200 µg/mL (Flu-3) | Not specified (for Flutamide/metabolites) | Not specified (for Flutamide/metabolites) | 94.56–99.47 | Not specified | bsu.edu.eg |

Stability and Robustness of Analytical Procedures

The stability of Flutamide under analytical conditions and the robustness of the analytical procedure are crucial for reliable results. Stability studies assess whether the analyte degrades or changes during sample preparation, storage, or analysis europa.euchromatographyonline.com. Some methods have indicated good stability of Flutamide during the analytical procedure ijcrr.com. For instance, studies investigating Flutamide and its metabolites in biological samples have assessed sample stability through freeze-thaw cycles bsu.edu.eg.

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, temperature, or electrode material europa.euchromatographyonline.comijcrr.com. A robust method ensures consistent performance and reliable results even when experimental conditions deviate slightly from the optimum. For example, one study found insignificant variations in area and retention time when parameters like flow rate, mobile phase composition, and column type were varied, indicating good robustness ijcrr.comresearchgate.net.

Compound List

Flutamide

Preclinical Drug Repurposing and Combination Therapy Strategies

Identification of Novel Therapeutic Indications Through In Silico Screening

In silico methods, which utilize computer simulations, have become instrumental in accelerating drug discovery and repurposing by predicting potential interactions between drugs and biological targets. nih.gov

Network-based drug repurposing represents a systems-level approach to identify new uses for existing drugs. frontiersin.org These methods analyze complex networks of drug-target-disease interactions to uncover novel therapeutic opportunities. oup.com By integrating data on drug-drug similarity, disease-disease similarity, and known drug-disease associations, algorithms can predict new indications for drugs like O-Flutamide. researchgate.net This approach considers the intricate relationships between molecular entities to predict how a drug might influence disease pathways. frontiersin.org For instance, a network-based analysis might identify this compound as a candidate for a disease with a molecular signature that can be modulated by androgen receptor antagonists. uoc.edu The use of non-negative matrix factorization is one such computational technique that can predict novel drug–disease interactions by analyzing these complex biological networks. oup.comresearchgate.net

Computational screening has expanded the investigation of this compound into research areas unrelated to its primary anti-androgenic activity.

Breast Cancer: While a phase II clinical trial concluded that this compound alone is not effective for treating female postmenopausal breast cancer, computational methods continue to explore its potential. nih.gov In silico approaches, such as molecular docking, are used to screen for potential interactions between this compound and targets relevant to breast cancer, like the epidermal growth factor receptor (EGFR). researchgate.net These computational tools help in identifying potential new therapeutic strategies by simulating the binding of drugs to cancer-related proteins. dovepress.com

Influenza Virus Polymerase Acidic Endonuclease Inhibition: The polymerase acidic (PA) endonuclease of the influenza virus is a key target for antiviral drugs. encyclopedia.pubresearchgate.net Computational screening has identified this compound and its derivatives as potential inhibitors of this enzyme. encyclopedia.pub The PA endonuclease is crucial for the virus's ability to replicate, and its inhibition can effectively stop viral transcription. encyclopedia.pubplos.org Baloxavir acid is an approved drug that targets this same site. encyclopedia.pub Research using in silico methods continues to explore flutamide-like compounds as potential candidates for new anti-influenza therapies. researchgate.net

Rationale and Preclinical Efficacy of Combination Therapies

Combining this compound with other therapeutic agents is a strategy being explored to enhance anti-cancer effects and overcome resistance.

The combination of this compound with other drugs that target the androgen receptor (AR) pathway has been investigated. For example, laboratory data from a rat ventral prostate model showed that combining flutamide (B1673489) with finasteride, a 5-alpha-reductase inhibitor, led to significant decreases in prostate size compared to either drug alone. auajournals.org This combination was as effective as using a luteinizing hormone-releasing hormone agonist with flutamide. auajournals.org Newer generations of androgen receptor inhibitors, such as enzalutamide, apalutamide, and darolutamide, have also been developed and are used in combination with androgen deprivation therapy. explorationpub.com

In vitro studies have demonstrated the potential of combining this compound with chemotherapeutic agents like arsenic trioxide. One study on LNCaP and PC3 prostate cancer cell lines found that the combination of flutamide and arsenic trioxide significantly increased apoptosis (programmed cell death) and inhibited cell proliferation compared to either drug used alone. nih.gov This combination therapy also led to favorable changes in the expression of genes related to apoptosis, angiogenesis (the formation of new blood vessels), and cell adhesion. nih.gov Specifically, the expression of the anti-apoptotic gene Bcl2 and angiogenesis-related genes (VEGFA and VEGFC) decreased, while the expression of the pro-apoptotic gene P53 and E-cadherin increased. nih.gov These findings suggest that combining these two agents can augment their anti-tumor effects. nih.govnih.gov

Table 1: Effects of this compound and Arsenic Trioxide Combination on Prostate Cancer Cell Lines

| Cell Line | Effect | Finding |

|---|---|---|

| LNCaP & PC3 | Apoptosis | Significant increase in apoptotic cells compared to single-drug treatment. nih.gov |

| LNCaP & PC3 | Proliferation | Significant inhibition of cell proliferation compared to single-drug treatment. nih.gov |

| LNCaP & PC3 | Gene Expression | Decreased expression of KLK2, VEGFA, VEGFC, and Bcl2. nih.gov |

The synergistic effects of this compound with natural compounds have been explored in preclinical settings, showing promise for enhancing its therapeutic activity.

Resveratrol (B1683913): This natural compound, found in grapes and other plants, has been shown to work synergistically with flutamide. nih.govjournalononcology.org In LNCaP prostate cancer cells, the combination of resveratrol and flutamide led to a synergistic downregulation of the androgen receptor. nih.gov Resveratrol was found to inhibit androgen-promoted growth and decrease the levels of androgen receptor and prostate-specific antigen. nih.govjournalononcology.org These findings suggest that resveratrol can enhance the anti-androgen effects of flutamide. nih.govnih.gov

Selenium Nanoparticles: An in vitro study investigated the combination of flutamide with selenium nanoparticles (SeNPs) on prostate cancer cell lines (PC3, LNCaP, and DU145). plos.orgnih.govnih.gov The goal was to reduce the required dosage of flutamide. plos.orgnih.gov The study found that combining SeNPs with a 50% reduced dose of flutamide achieved a similar anti-cancer effect as flutamide alone. plos.orgresearchgate.net This combination significantly increased apoptosis, induced cell cycle arrest, and inhibited cell migration and colony formation. plos.orgnih.govnih.gov Gene expression analysis showed that the combination therapy upregulated apoptosis-related genes and downregulated genes involved in angiogenesis and proliferation, similar to the effects of flutamide alone. plos.orgnih.gov These results suggest that SeNPs could allow for a lower effective dose of flutamide. plos.orgnih.gov

Table 2: New IC50 Values for this compound in Combination with Selenium Nanoparticles (SeNPs)

| Cell Line | Combination Therapy (50% Flutamide IC50 Reduction) |

|---|---|

| PC3 | 223.5 µM SeNPs + 8.94 µM Flutamide plos.orgnih.gov |

| LNCaP | 178.8 µM SeNPs + 7.15 µM Flutamide plos.orgnih.gov |

Mechanistic Basis of Combination Effects in Preclinical Models

The enhanced efficacy observed when Flutamide is combined with other therapeutic agents in preclinical models stems from the complementary and sometimes synergistic mechanisms of action that target cancer cell growth and survival pathways more comprehensively than single agents alone.

Flutamide's primary mechanism is the competitive inhibition of the androgen receptor (AR), preventing androgens like testosterone (B1683101) from binding to it and stimulating cancer cell growth. bioscientifica.com However, cancer cells can develop resistance to this blockade. Combination strategies aim to overcome this by targeting the AR pathway at different points or by engaging entirely different cellular vulnerabilities.

A key example is the combination of Flutamide with a 5α-reductase inhibitor, such as Finasteride . The enzyme 5α-reductase converts testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). While Flutamide blocks the AR, Finasteride reduces the amount of DHT available to compete with Flutamide for receptor binding. A preclinical study using the androgen-sensitive Shionogi carcinoma model demonstrated that the inhibitory effects of Flutamide and Finasteride on tumor growth were nearly additive. bioscientifica.com The combination resulted in a significantly greater reduction in tumor size compared to either drug alone, suggesting that the dual blockade of both androgen synthesis (via Finasteride) and androgen action (via Flutamide) provides a more complete shutdown of the AR signaling axis. bioscientifica.com

Another explored combination is with Resveratrol , a natural compound. Studies in LNCaP prostate cancer cells have shown that Resveratrol can inhibit AR transcriptional activity and decrease AR protein levels through degradation pathways. When combined with Flutamide, a synergistic effect on the down-regulation of the AR was observed. nih.gov This suggests that the two compounds act through different, but complementary, mechanisms to reduce the amount and activity of the AR, offering a potential strategy to enhance therapeutic efficacy. nih.gov

The mechanistic basis for combining Flutamide with immunotherapy, such as CAR-T cells, relies on a multi-pronged attack. While Flutamide weakens the cancer cells by cutting off hormonal growth signals, the CAR-T cells can more effectively recognize and eliminate this compromised and potentially less proliferative tumor population. nih.gov

Table 2: Additive Inhibitory Effects of Flutamide and Finasteride on Tumor Growth

This table shows the percentage decrease in tumor size in mice bearing androgen-sensitive Shionogi tumors after 20 days of treatment with Flutamide, Finasteride, or the combination.

| Treatment Group | Decrease in Tumor Size (%) |

|---|---|

| Flutamide Alone | 28% |

| Finasteride Alone | 18% |

| Flutamide + Finasteride Combination | 43% |

Data adapted from a preclinical study on the combination of Flutamide and Finasteride in a mouse carcinoma model. bioscientifica.com

Q & A

Q. How do synergy models evaluate this compound’s efficacy in combination therapies?

- Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) in dose-response matrices. Validate synergism via isobolograms and mechanistic studies (e.g., pathway enrichment analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.